Cas no 3278-14-6 (N-Phenethylbenzamide)
N-Phenethylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-Phenethylbenzamide
- 4-(DICHLOROMETHYL)PYRIDINE HCL
- Benzamide,N-(2-phenylethyl)-
- N-(2-phenylethyl)benzamide
- N-Phenethyl-benzamide
- benzoic acid phenethylamide
- N-benzoyl-2-phenethylamine
- NSC 16618
- n-benzoyl-2-phenylethylamine
- CS-16860
- N-phenethyl benzamide
- NSC-43723
- NSC43723
- NSC16618
- Benzamide, N-(2-phenylethyl)-
- W-202344
- Z27761643
- NSC-16618
- Benzamide, N-(2-phenylethyl)- (9CI)
- SCHEMBL751214
- DTXSID90186443
- 3278-14-6
- NS00029341
- FT-0658597
- AKOS000277620
- N-(2-Phenethyl)benzamide
- CHEMBL4852435
- NSC 43723
- AMY2395
- CS-B0306
- HY-32135
- Benzoic acid-beta-phenylethylamide
- AC-22543
- A11029
- EN300-1087060
- A821413
- MFCD00441484
- N-(2-Phenylethyl)benzamide #
- STK407996
- DA-76282
-
- MDL: MFCD00441484
- Inchi: 1S/C15H15NO/c17-15(14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17)
- InChI Key: DAVRGGJTJDTVQT-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)NCCC1C=CC=CC=1
Computed Properties
- Exact Mass: 225.11500
- Monoisotopic Mass: 225.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 3.2
- Topological Polar Surface Area: 29.1A^2
Experimental Properties
- Density: 1.088
- Boiling Point: 439°C at 760 mmHg
- Flash Point: 264.3°C
- Refractive Index: 1.581
- PSA: 29.10000
- LogP: 3.05000
N-Phenethylbenzamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
N-Phenethylbenzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Phenethylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N908908-100g |
N-(2-phenylethyl)benzamide |
3278-14-6 | 95% | 100g |
1,366.20 | 2021-05-17 | |
| TRC | P296050-5g |
N-Phenethylbenzamide |
3278-14-6 | 5g |
$ 71.00 | 2023-09-06 | ||
| TRC | P296050-10g |
N-Phenethylbenzamide |
3278-14-6 | 10g |
$ 92.00 | 2023-04-16 | ||
| TRC | P296050-25g |
N-Phenethylbenzamide |
3278-14-6 | 25g |
$ 95.00 | 2022-06-03 | ||
| TRC | P296050-50g |
N-Phenethylbenzamide |
3278-14-6 | 50g |
$ 219.00 | 2023-04-16 | ||
| TRC | P296050-100g |
N-Phenethylbenzamide |
3278-14-6 | 100g |
$ 339.00 | 2023-04-16 | ||
| TRC | P296050-250g |
N-Phenethylbenzamide |
3278-14-6 | 250g |
$ 638.00 | 2023-04-16 | ||
| ChemScence | CS-B0306-25g |
N-phenethylbenzamide |
3278-14-6 | 99.29% | 25g |
$51.0 | 2022-04-27 | |
| ChemScence | CS-B0306-100g |
N-phenethylbenzamide |
3278-14-6 | 99.29% | 100g |
$142.0 | 2022-04-27 | |
| ChemScence | CS-B0306-500g |
N-phenethylbenzamide |
3278-14-6 | 99.29% | 500g |
$458.0 | 2022-04-27 |
N-Phenethylbenzamide Suppliers
N-Phenethylbenzamide Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on N-Phenethylbenzamide
Professional Introduction to N-Phenethylbenzamide (CAS No. 3278-14-6)
N-Phenethylbenzamide, a compound with the chemical formula C13H13NO and the CAS number 3278-14-6, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This compound has garnered considerable attention due to its unique structural properties and its potential applications in drug development. The benzamide moiety, combined with the phenethyl group, contributes to its distinct pharmacological profile, making it a subject of interest for various therapeutic investigations.
The chemical structure of N-Phenethylbenzamide consists of a benzene ring substituted with an amide group linked to a phenethyl side chain. This arrangement imparts specific electronic and steric properties that influence its interactions with biological targets. The amide bond is particularly noteworthy, as it is a common pharmacophore in many bioactive molecules. Research has indicated that the amide group can engage in hydrogen bonding, which is crucial for the binding affinity of small molecules to their receptors.
In recent years, N-Phenethylbenzamide has been the focus of several studies exploring its pharmacological effects. One of the most intriguing aspects of this compound is its potential role as an analgesic agent. Preclinical studies have suggested that it may interact with opioid receptors, albeit with a different mechanism compared to traditional opioids. This has opened up new avenues for developing pain management solutions that could potentially have fewer side effects associated with conventional analgesics.
Moreover, the structural features of N-Phenethylbenzamide make it a valuable scaffold for medicinal chemists. By modifying its core structure, researchers can explore analogs with enhanced efficacy or improved pharmacokinetic profiles. For instance, substituting various functional groups on the benzene ring or the phenethyl side chain can lead to compounds with tailored biological activities. Such modifications are essential in the iterative process of drug discovery, where slight alterations can significantly impact the therapeutic potential of a molecule.
Recent advancements in computational chemistry have also contributed to the understanding of N-Phenethylbenzamide's behavior. Molecular docking studies and quantum mechanical calculations have provided insights into how this compound interacts with biological targets at the molecular level. These computational approaches are increasingly complementing experimental work, allowing for more efficient identification of lead compounds and optimization of their properties.
The role of N-Phenethylbenzamide in neuropharmacology is another area of active investigation. Preliminary findings suggest that it may have neuroprotective properties, making it a candidate for treating neurological disorders such as Alzheimer's disease or Parkinson's disease. The ability of this compound to cross the blood-brain barrier is particularly noteworthy, as many pharmacological agents struggle with this challenge. Further research is needed to fully elucidate its mechanisms of action in the central nervous system.
In addition to its potential therapeutic applications, N-Phenethylbenzamide has shown promise in agricultural research. Its structural similarity to certain plant growth regulators suggests that it could influence plant development processes. While this application is still in its early stages, it highlights the broad spectrum of possibilities that emerge from studying such versatile molecules.
The synthesis of N-Phenethylbenzamide is another area where innovation continues to thrive. Chemists have developed several efficient synthetic routes that allow for scalable production of this compound. These methods often involve multi-step organic transformations, including condensation reactions and functional group interconversions. The development of greener synthetic protocols is also gaining traction, as researchers strive to minimize environmental impact while maintaining high yields and purity.
Regulatory considerations play a crucial role in the development and commercialization of any pharmaceutical compound. N-Phenethylbenzamide must undergo rigorous testing to ensure its safety and efficacy before it can be approved for clinical use. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines that dictate these testing requirements. Compliance with these regulations is essential for any drug candidate aiming to reach the market.
The future prospects for N-Phenethylbenzamide are promising, given its diverse range of potential applications and its well-documented chemical properties. As research continues to uncover new aspects of this compound's behavior, it is likely that additional therapeutic uses will be identified. Collaborative efforts between academic researchers and industry scientists will be crucial in translating these findings into tangible benefits for patients worldwide.
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